

# Application Notes and Protocols for Nontargeted Lipidomics using a Deuterated Standard Panel

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

Nontargeted lipidomics aims to comprehensively identify and quantify all lipids within a biological system to elucidate their roles in health and disease. This approach is invaluable in biomarker discovery, understanding disease mechanisms, and evaluating drug efficacy and toxicity. A significant challenge in nontargeted lipidomics is achieving accurate and reproducible quantification due to variations in sample preparation and instrument response. The use of a panel of deuterated internal standards is a robust strategy to correct for these variations, enabling reliable relative quantification across different lipid classes.

This document provides a detailed workflow, experimental protocols, and data presentation guidelines for conducting nontargeted lipidomics analysis using a commercially available panel of deuterated lipid standards, such as the SPLASH™ LIPIDOMIX® Mass Spec Internal Standard.

## **Experimental Workflow**

The overall workflow for nontargeted lipidomics using a panel of deuterated standards encompasses sample preparation, instrumental analysis, and data processing. Each step is critical for obtaining high-quality, reproducible results.





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**Caption:** A generalized workflow for nontargeted lipidomics analysis.

# **Experimental Protocols Materials and Reagents**

- Deuterated Internal Standard Mix: SPLASH™ LIPIDOMIX® Mass Spec Standard (Avanti Polar Lipids) or equivalent.
- Solvents (LC-MS Grade): Methanol, Methyl-tert-butyl ether (MTBE), Acetonitrile, Isopropanol, Water.
- Additives: Formic acid, Ammonium formate.
- Sample Tubes: 1.5 mL polypropylene microcentrifuge tubes, amber glass autosampler vials with inserts.
- Equipment: Centrifuge, Nitrogen evaporator or vacuum concentrator, Vortex mixer, Sonicator, Ultra-high performance liquid chromatography (UPLC) system, High-resolution mass spectrometer (e.g., Thermo Scientific Q-Exactive HF).

## Sample Preparation (Human Plasma)

This protocol is adapted for a 10  $\mu$ L human plasma sample. Volumes should be scaled accordingly for other sample types.

• Thaw Samples: Thaw frozen plasma samples on ice.



- Aqueous Dilution: In a clean 1.5 mL microcentrifuge tube, add 90 μL of cold water to 10 μL of plasma. Vortex briefly and incubate on ice for 10 minutes.[1][2]
- Spike Internal Standards: Add 10  $\mu$ L of the deuterated internal standard mixture to the diluted plasma. Vortex thoroughly.
- Lipid Extraction:
  - Add 300 μL of cold methanol. Vortex.
  - Add 1000 μL of cold MTBE. Vortex for 10 minutes at 4°C.
  - Add 250 μL of water to induce phase separation. Vortex for 1 minute.
- Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Two distinct phases will be visible.
- Collect Organic Phase: Carefully collect the upper organic phase (containing lipids) and transfer to a new 1.5 mL tube.
- Dry Down: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitution: Reconstitute the dried lipid extract in 100 μL of Acetonitrile/Isopropanol (90:10, v/v). Vortex and sonicate for 5 minutes to ensure complete dissolution.
- Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
- Transfer to Vial: Transfer the supernatant to an amber glass autosampler vial with an insert for LC-MS analysis.

## **UPLC-MS/MS Analysis**

#### **UPLC Conditions**

• Column: ACQUITY UPLC CSH C18, 1.7 μm, 2.1 x 100 mm (Waters) or equivalent.



- Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium formate + 0.1% Formic Acid.
  [3]
- Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium formate + 0.1% Formic Acid.[3]

• Flow Rate: 0.4 mL/min.

• Column Temperature: 55°C.

Injection Volume: 2 μL.

Gradient:

Time (min)	%В
0.0	15
2.0	30
2.5	48
11.0	82
11.5	99
12.0	99
12.1	15

| 15.0 | 15 |

Mass Spectrometer Conditions (Q-Exactive HF)

- Ionization Mode: ESI Positive and Negative (separate runs).
- Spray Voltage: 3.5 kV (positive), -2.8 kV (negative).
- Capillary Temperature: 320°C.
- Sheath Gas Flow Rate: 40 (arbitrary units).



• Aux Gas Flow Rate: 10 (arbitrary units).

• Full MS Scan:

• Resolution: 120,000.

AGC Target: 3e6.

Max IT: 100 ms.

o Scan Range: m/z 150-2000.

• dd-MS2 (Top 10):

• Resolution: 30,000.

o AGC Target: 1e5.

Max IT: 50 ms.

• Isolation Window: 1.2 m/z.

Stepped NCE: 20, 30, 40.

### **Data Presentation**

Quantitative data should be summarized in clear, structured tables. The following tables provide an example of how to present the composition of the deuterated standard mix and the resulting quantitative data from a hypothetical analysis of two sample groups.

Table 1: Composition of a Representative Deuterated Lipid Internal Standard Panel.



Lipid Class	Deuterated Standard Example	Concentration (μg/mL)	
Cholesterol Ester	CE(d7-18:1)	50.0	
Diacylglycerol	DG(d5-16:0/18:1)	25.0	
Triacylglycerol	TG(d5-16:0/18:1/16:0)	100.0	
Phosphatidylcholine	PC(d5-16:0/18:1)	75.0	
Phosphatidylethanolamine	PE(d5-16:0/18:1)	15.0	
Phosphatidylserine	PS(d5-16:0/18:1)	5.0	
Phosphatidylinositol	PI(d5-16:0/18:1)	5.0	
Lysophosphatidylcholine	LPC(d5-18:1)	10.0	
Sphingomyelin	SM(d18:1/d9-18:0)	20.0	

| Ceramide | Cer(d18:1/d7-16:0) | 10.0 |

Table 2: Representative Quantitative Data of Selected Lipids (Relative Abundance Normalized to Internal Standards).



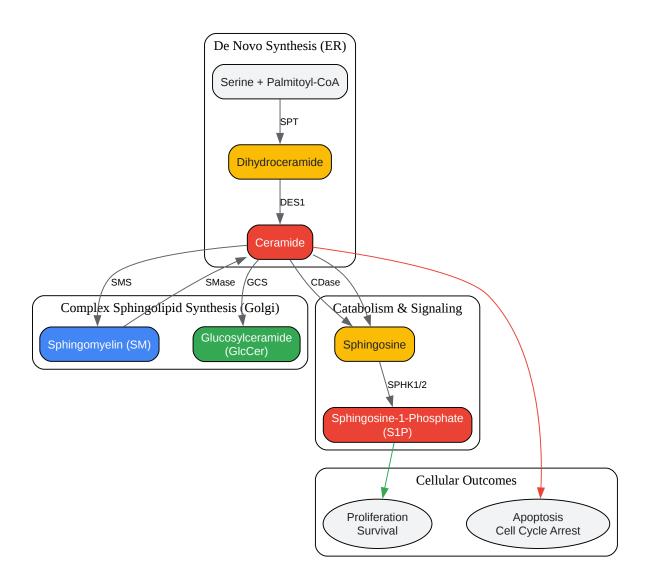
Lipid ID	Lipid Class	Control Group (Mean ± SD)	Treatment Group (Mean ± SD)	Fold Change	p-value
PC(34:1)	Phosphatid ylcholine	1.00 ± 0.12	1.52 ± 0.18	1.52	<0.01
TG(52:2)	Triacylglycero I	1.00 ± 0.21	0.65 ± 0.15	0.65	<0.05
Cer(d18:1/24: 1)	Ceramide	1.00 ± 0.09	2.10 ± 0.25	2.10	<0.001
PE(38:4)	Phosphatidyl ethanolamine	1.00 ± 0.15	0.95 ± 0.13	0.95	>0.05
SM(d18:1/22: 0)	Sphingomyeli n	1.00 ± 0.11	1.35 ± 0.16	1.35	<0.05

 $| DG(36:2) | Diacylglycerol | 1.00 \pm 0.18 | 1.88 \pm 0.22 | 1.88 | < 0.01 |$ 

## **Signaling Pathway Visualization**

Lipidomics data often reveals changes in bioactive lipids that are key components of signaling pathways. Visualizing these pathways can aid in data interpretation. The following is an example of the sphingolipid signaling pathway, which is frequently implicated in various diseases.





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Caption: The central role of ceramide in the sphingolipid signaling pathway.



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